1-(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone 1-(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC8991588
InChI: InChI=1S/C22H21NO2S3/c1-4-25-16-12-8-11-15-18-20(27-28-21(18)26)22(2,3)23(19(15)16)17(24)13-14-9-6-5-7-10-14/h5-12H,4,13H2,1-3H3
SMILES: CCOC1=CC=CC2=C1N(C(C3=C2C(=S)SS3)(C)C)C(=O)CC4=CC=CC=C4
Molecular Formula: C22H21NO2S3
Molecular Weight: 427.6 g/mol

1-(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone

CAS No.:

Cat. No.: VC8991588

Molecular Formula: C22H21NO2S3

Molecular Weight: 427.6 g/mol

* For research use only. Not for human or veterinary use.

1-(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone -

Specification

Molecular Formula C22H21NO2S3
Molecular Weight 427.6 g/mol
IUPAC Name 1-(6-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone
Standard InChI InChI=1S/C22H21NO2S3/c1-4-25-16-12-8-11-15-18-20(27-28-21(18)26)22(2,3)23(19(15)16)17(24)13-14-9-6-5-7-10-14/h5-12H,4,13H2,1-3H3
Standard InChI Key DRLHNXKDJYUXFC-UHFFFAOYSA-N
SMILES CCOC1=CC=CC2=C1N(C(C3=C2C(=S)SS3)(C)C)C(=O)CC4=CC=CC=C4
Canonical SMILES CCOC1=CC=CC2=C1N(C(C3=C2C(=S)SS3)(C)C)C(=O)CC4=CC=CC=C4

Introduction

The compound 1-(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone is a complex organic molecule belonging to the class of dithioloquinolines. These compounds are characterized by their fused dithiol and quinoline moieties, which contribute to their unique chemical properties and potential biological activities.

Synthesis and Preparation

The synthesis of compounds similar to 1-(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone typically involves multi-step reactions using commercially available reagents. For instance, the synthesis of related dithioloquinoline derivatives often starts with simple precursors and involves transformations such as condensation reactions and cyclization steps.

Synthesis Steps

  • Starting Materials: Common starting materials include quinoline derivatives and thiol-containing compounds.

  • Reaction Conditions: Conditions may involve refluxing in the presence of bases like potassium carbonate or potassium hydroxide.

  • Purification: Final compounds are often purified by recrystallization from suitable solvents.

Biological and Chemical Activities

Compounds within the dithioloquinoline class have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of 1-(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone would depend on its structural features and functional groups.

Potential Applications

  • Pharmaceuticals: Potential use in drug development due to its structural similarity to compounds with known biological activities.

  • Chemical Synthesis: Utility in organic synthesis as a building block for more complex molecules.

Biological Activities

  • Antimicrobial Activity: Potential activity due to the presence of thioxo and ethoxy groups.

  • Anticancer Activity: Possible interaction with cellular targets, though specific studies are lacking.

Structural Similarities

Compound NameStructural FeaturesUnique Properties
(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)(phenyl)methanoneSimilar dithioloquinoline structureExhibits different reactivity due to phenyl substitution
1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)hexan-1-oneSimilar thioxo groupShows distinct cytotoxic effects against specific cancer cell lines

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